(6-Chloro-4-fluoropyridin-2-yl)methanol

Description

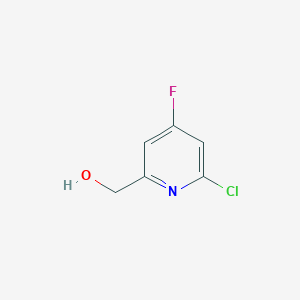

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClFNO |

|---|---|

Molecular Weight |

161.56 g/mol |

IUPAC Name |

(6-chloro-4-fluoropyridin-2-yl)methanol |

InChI |

InChI=1S/C6H5ClFNO/c7-6-2-4(8)1-5(3-10)9-6/h1-2,10H,3H2 |

InChI Key |

JCFNLFQIVPEOIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CO)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Utilization of (6-Chloro-4-fluoropyridin-2-yl)methanol in Medicinal Chemistry: Structural Properties, Synthetic Workflows, and Functionalization

Executive Summary

The strategic incorporation of halogenated heterocycles has fundamentally transformed modern drug discovery, offering precise control over a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile[1]. Among these privileged scaffolds, (6-Chloro-4-fluoropyridin-2-yl)methanol (CAS: 1807206-88-7) emerges as a highly versatile, tri-functional building block[2]. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic rationale in drug design, and field-proven synthetic workflows. By treating each synthetic step as a self-validating system, we establish robust protocols for divergent functionalization.

Physicochemical Profiling & Molecular Structure

Before deploying any building block in a synthetic library, a rigorous understanding of its physicochemical baseline is required. The presence of both fluorine and chlorine on the pyridine ring significantly alters the electronic distribution, lowering the pKa of the pyridine nitrogen and modulating the molecule's overall lipophilicity[3].

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Implication in Design |

| CAS Number | 1807206-88-7 | Unique identifier for procurement and inventory[2]. |

| Molecular Formula | C6H5ClFNO | Indicates a highly dense functionalization pattern[4]. |

| Molecular Weight | 161.56 g/mol | Low MW ensures minimal penalty to ligand efficiency during elaboration[4]. |

| SMILES String | OCc1cc(F)cc(Cl)n1 | Useful for in silico docking and cheminformatics tracking[4]. |

| H-Bond Donors | 1 (Hydroxyl) | Provides a localized hydration shell; modifiable via etherification. |

| H-Bond Acceptors | 3 (N, O, F) | Enhances target binding affinity through diverse interaction vectors. |

Mechanistic Rationale: The "Tri-Functional" Advantage

The true value of (6-Chloro-4-fluoropyridin-2-yl)methanol lies in the orthogonal reactivity of its three functional handles. As application scientists, we select this specific substitution pattern for the following mechanistic reasons:

-

C-4 Fluorine (Metabolic Shield & SNAr Handle): Fluorine's high electronegativity and strong C-F bond (approx. 472 kJ/mol) provide exceptional metabolic stability, effectively blocking cytochrome P450-mediated oxidation at the C-4 position[3]. Furthermore, because the C-4 position is para to the electron-withdrawing pyridine nitrogen, the fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[5].

-

C-6 Chlorine (Cross-Coupling Anchor): Halopyridines are foundational to transition-metal catalysis[6]. The C-6 chlorine is strategically positioned ortho to the pyridine nitrogen. This proximity facilitates the oxidative addition of palladium or nickel catalysts, making it an ideal site for Suzuki-Miyaura, Buchwald-Hartwig, or reductive coupling reactions[7],[8].

-

C-2 Hydroxymethyl (Versatile Linker): The primary alcohol serves as a synthetic pivot point. It can act as a hydrogen-bond donor in its native state, or be chemoselectively oxidized to an aldehyde for reductive aminations, effectively extending the scaffold into complex aliphatic networks.

Caption: Electronic reactivity map highlighting site-specific functionalization potential.

Divergent Synthetic Workflows & Self-Validating Protocols

To maximize the utility of this building block, we have developed three orthogonal protocols. Each protocol is designed as a self-validating system , meaning the success of the reaction can be unambiguously confirmed through specific, rapid analytical readouts before proceeding to the next step.

Protocol 1: Chemoselective Oxidation to the Aldehyde

Objective: Convert the C-2 hydroxymethyl group to a carboxaldehyde without over-oxidation to the carboxylic acid. Causality: Dess-Martin Periodinane (DMP) is selected over Jones reagent to prevent over-oxidation. The mild conditions preserve the integrity of the halogenated ring.

Step-by-Step Methodology:

-

Dissolve (6-Chloro-4-fluoropyridin-2-yl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 10 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Extract with DCM, dry over Na2SO4, and concentrate.

-

Self-Validating Analytical Check: Obtain a crude 1 H NMR. The reaction is deemed successful and complete when the benzylic CH 2 protons (~4.7 ppm) completely disappear, replaced by a sharp, diagnostic aldehyde singlet at ~10.0 ppm.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-6

Objective: Selectively arylate the C-6 position while leaving the C-4 fluorine intact. Causality: The C-Cl bond is weaker and more susceptible to Pd-catalyzed oxidative addition than the C-F bond[8]. Pd(dppf)Cl 2 is utilized because its large bite angle facilitates reductive elimination, preventing competitive dehalogenation.

Step-by-Step Methodology:

-

Charge a microwave vial with the pyridine core (1.0 equiv), arylboronic acid (1.2 equiv), and K 2 CO 3 (2.0 equiv).

-

Add Pd(dppf)Cl 2 (0.05 equiv) in a glovebox or under a strict nitrogen stream.

-

Suspend the mixture in degassed 1,4-Dioxane/H 2 O (4:1 v/v, 0.1 M).

-

Seal the vial and heat to 90 °C for 12 hours.

-

Cool to room temperature, filter through a pad of Celite, and purify via reverse-phase chromatography.

-

Self-Validating Analytical Check: Utilize LC-MS and 19 F NMR. Successful chemoselective coupling is confirmed by the expected mass shift (loss of 35 Da for Cl, addition of the aryl mass) and the retention of the 19 F NMR signal (~ -105 ppm), proving the C-4 fluorine was untouched.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at C-4

Objective: Displace the C-4 fluorine with a secondary amine (e.g., morpholine) to create an aminopyridine derivative. Causality: The extreme electronegativity of fluorine makes it an excellent leaving group in SNAr reactions when positioned para to the pyridine nitrogen.

Step-by-Step Methodology:

-

Dissolve the pyridine core (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

-

Add the secondary amine nucleophile (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

-

Heat the reaction mixture to 80 °C for 6 hours.

-

Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry, and concentrate.

-

Self-Validating Analytical Check: Obtain a 19 F NMR of the crude mixture. The complete disappearance of the fluorine signal confirms 100% conversion.

Caption: Divergent functionalization pathways of (6-Chloro-4-fluoropyridin-2-yl)methanol.

Conclusion

(6-Chloro-4-fluoropyridin-2-yl)methanol is far more than a simple reagent; it is a highly engineered scaffold designed for modern medicinal chemistry. By understanding the electronic interplay between the C-4 fluorine and the C-6 chlorine, researchers can execute highly regioselective and chemoselective transformations[8],[1]. The implementation of self-validating analytical checks—specifically leveraging 19 F NMR and LC-MS—ensures that these workflows remain robust, reproducible, and scalable across drug discovery programs.

Sources

- 1. files.ikprress.org [files.ikprress.org]

- 2. (6-Chloro-4-fluoropyridin-2-yl)methanol | Benchchem [benchchem.com]

- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 4. 1807206-88-7_(6-Chloro-4-fluoropyridin-2-yl)methanolCAS号:1807206-88-7_(6-Chloro-4-fluoropyridin-2-yl)methanol【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists - RSC Advances (RSC Publishing) [pubs.rsc.org]

Synthesis Pathways for (6-Chloro-4-fluoropyridin-2-yl)methanol: A Technical Guide

Executive Summary & Pharmacochemical Significance

(6-Chloro-4-fluoropyridin-2-yl)methanol (CAS: 1807206-88-7) is a highly versatile, tri-functionalized pyridine building block extensively utilized in modern drug discovery and agrochemical development[1]. The strategic incorporation of both a fluorine atom at the C4 position and a chlorine atom at the C6 position imparts unique electronic properties to the pyridine core. This specific halogenation pattern significantly enhances the metabolic stability, lipophilicity, and target binding affinity of downstream drug candidates[2].

Furthermore, the orthogonal reactivity of the C-Cl and C-F bonds allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig aminations)[3]. The hydroxymethyl group at C2 serves as a critical handle for further functionalization, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution. This whitepaper details the causal logic, mechanistic pathways, and step-by-step experimental protocols for synthesizing this critical intermediate.

Retrosynthetic Strategy & Pathway Overview

The synthesis of multi-halogenated pyridines requires strict control over regioselectivity and chemoselectivity. We present two primary pathways for the synthesis of (6-Chloro-4-fluoropyridin-2-yl)methanol:

-

Pathway A (Classical/Scalable): Utilizes 2,6-dichloro-4-fluoropyridine as a symmetrical starting material. Desymmetrization is achieved via mono-cyanation, followed by hydrolysis to 6-chloro-4-fluoropicolinic acid (CAS: 1060809-28-0) [4], and subsequent chemoselective reduction[5].

-

Pathway B (Direct Functionalization): Employs a modified Minisci-type radical hydroxymethylation on 2-chloro-4-fluoropyridine, directly installing the hydroxymethyl group at the available C6 position[6].

Retrosynthetic pathways for (6-Chloro-4-fluoropyridin-2-yl)methanol.

In-Depth Pathway Analysis

Pathway A: De Novo Synthesis via 2,6-Dichloro-4-fluoropyridine

This pathway is the industry standard for scale-up due to the predictability of its intermediates and the avoidance of high-energy radical chemistry.

-

Step 1: Desymmetrization via Mono-cyanation: 2,6-dichloro-4-fluoropyridine is subjected to a palladium-catalyzed cyanation using Zn(CN)₂. Causality: The key to preventing bis-cyanation lies in the electronic deactivation of the pyridine ring. The introduction of the first strongly electron-withdrawing nitrile group drastically reduces the oxidative addition rate of the remaining C-Cl bond to the Pd(0) catalyst, allowing for the high-yield isolation of 6-chloro-4-fluoropicolinonitrile.

-

Step 2: Nitrile Hydrolysis: The nitrile is hydrolyzed under basic conditions to yield 6-chloro-4-fluoropicolinic acid[4]. Causality: The C-F bond at the 4-position is highly activated toward nucleophilic aromatic substitution ( SNAr ). Therefore, temperature and hydroxide concentration must be strictly controlled to prevent the unwanted substitution of the fluorine atom by an OH− group.

-

Step 3: Chemoselective Reduction: The reduction of the carboxylic acid to the target alcohol[1] requires a mild, electrophilic reducing agent. Causality: Strong nucleophilic hydrides like LiAlH4 are strictly avoided, as they readily cause hydrodehalogenation of the sensitive C-F and C-Cl bonds. Instead, Borane ( BH3 ), generated in situ from NaBH4 and I2 , is employed. Borane selectively coordinates to the electron-rich carbonyl oxygen, facilitating hydride transfer without attacking the halogenated positions.

Chemoselective reduction mechanism of 6-chloro-4-fluoropicolinic acid.

Pathway B: Direct C-H Functionalization via Minisci Reaction

An alternative, more direct route involves the Minisci hydroxymethylation of 2-chloro-4-fluoropyridine[6].

-

Mechanism & Causality: The reaction utilizes methanol as the carbon source, ammonium persulfate ( (NH4)2S2O8 ) as the radical initiator/oxidant, and a catalytic amount of acid. The generation of the nucleophilic hydroxymethyl radical ( •CH2OH ) is followed by its addition to the protonated pyridine ring.

-

Regioselectivity: The nucleophilic radical selectively attacks the most electron-deficient position. In 2-chloro-4-fluoropyridine, the C6 position (adjacent to the protonated nitrogen) is highly activated and sterically accessible, leading to the selective formation of the target compound. Modern modifications using catalytic persulfate mitigate the historical issue of bis-hydroxymethylation[6].

Experimental Methodologies (Self-Validating Protocols)

Protocol: Chemoselective Reduction of 6-Chloro-4-fluoropicolinic acid

This protocol details the transformation of the acid intermediate to the final alcohol utilizing in situ generated Borane, ensuring the preservation of the C-F and C-Cl bonds.

-

System Setup : Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert Argon atmosphere line.

-

Reagent Loading : Dissolve 6-chloro-4-fluoropicolinic acid (10.0 mmol, 1.0 equiv) in anhydrous THF (50 mL, 0.2 M). Add Sodium Borohydride ( NaBH4 , 25.0 mmol, 2.5 equiv) in one portion.

-

Validation Check: Mild effervescence indicates the reaction of NaBH4 with the carboxylic acid proton, forming the sodium carboxylate salt and releasing H2 gas.

-

-

In Situ Borane Generation : Cool the reaction mixture to 0 °C using an ice bath. Dissolve Iodine ( I2 , 12.5 mmol, 1.25 equiv) in anhydrous THF (20 mL) and add the solution dropwise over 30 minutes.

-

Causality: I2 reacts with NaBH4 to generate BH3 , NaI , and H2 gas. Slow addition is critical to control the exothermic gas evolution and prevent thermal degradation of the fluorinated ring.

-

-

Reaction Execution : Remove the ice bath, allow the mixture to warm to room temperature, and then heat to a gentle reflux (65 °C) for 4-6 hours.

-

Validation Check: Monitor reaction progress via TLC (Hexanes/EtOAc 7:3). The highly polar acid starting material ( Rf ~0.1) should completely convert to the less polar alcohol product ( Rf ~0.4).

-

-

Quenching & Workup : Cool the vessel to 0 °C. Carefully quench the reaction by adding Methanol dropwise until gas evolution ceases. This step breaks down the intermediate borate esters. Concentrate the mixture under reduced pressure, then partition the residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO3 (50 mL).

-

Isolation : Wash the organic layer with brine (50 mL), dry over anhydrous Na2SO4 , filter, and concentrate. Purify the crude product via flash column chromatography to yield (6-Chloro-4-fluoropyridin-2-yl)methanol as a crystalline solid[5].

Quantitative Data & Comparative Analysis

Table 1: Physicochemical Properties of Key Entities

| Compound | CAS Number | Molecular Weight | Role in Synthesis |

| (6-Chloro-4-fluoropyridin-2-yl)methanol | 1807206-88-7 | 161.56 g/mol | Target Molecule |

| 6-Chloro-4-fluoropicolinic acid | 1060809-28-0 | 175.54 g/mol | Pathway A Precursor |

| 2,6-Dichloro-4-fluoropyridine | N/A | 165.98 g/mol | Pathway A Starting Material |

| 2-Chloro-4-fluoropyridine | 34941-90-7 | 131.53 g/mol | Pathway B Starting Material |

Table 2: Comparative Analysis of Synthesis Pathways

| Metric | Pathway A (De Novo / Cyanation) | Pathway B (Minisci Functionalization) |

| Primary Reagents | Zn(CN)2 , Pd(PPh3)4 , NaBH4 , I2 | Methanol, (NH4)2S2O8 , H+ catalyst |

| Regioselectivity | Absolute (Determined by starting symmetry) | High (C6 favored over C3/C5) |

| Chemoselectivity | Requires mild reduction to protect C-F/C-Cl | Requires strict stoichiometry to prevent bis-addition |

| Scalability | Excellent (Standard process chemistry) | Moderate (Radical processes can be exothermic) |

| Overall Yield (Est.) | 45 - 55% (over 3 steps) | 20 - 35% (single step) |

References

-

(6-Chloro-4-fluoropyridin-2-yl)methanol | Benchchem - Benchchem - 1

-

1807206-88-7|(6-Chloro-4-fluoropyridin-2-yl)methanol - BLDpharm - BLDpharm -5

-

1060809-28-0|6-Chloro-4-fluoropicolinic acid|BLD Pharm - BLDpharm - 4

-

An Improved Method for the Mono-Hydroxymethylation of Pyridines. A Modification of the Minisci Procedure - Tandfonline - 6

-

4-Fluoro-2-formylpyridine | 1060809-18-8 - Benchchem - Benchchem -2

-

5-Bromo-2-iodo-3-methylpyridine | 376587-52-9 | Benchchem - Benchchem - 3

Sources

- 1. (6-Chloro-4-fluoropyridin-2-yl)methanol | Benchchem [benchchem.com]

- 2. 4-Fluoro-2-formylpyridine | 1060809-18-8 | Benchchem [benchchem.com]

- 3. 5-Bromo-2-iodo-3-methylpyridine | 376587-52-9 | Benchchem [benchchem.com]

- 4. 1060809-28-0|6-Chloro-4-fluoropicolinic acid|BLD Pharm [bldpharm.com]

- 5. 1807206-88-7|(6-Chloro-4-fluoropyridin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Predicted Spectroscopic Data of (6-Chloro-4-fluoropyridin-2-yl)methanol

Abstract

(6-Chloro-4-fluoropyridin-2-yl)methanol is a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. As a functionalized heterocyclic building block, it offers multiple reaction sites for the synthesis of more complex molecular architectures. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the predicted spectroscopic data for (6-chloro-4-fluoropyridin-2-yl)methanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust, predictive analysis. This document is intended to serve as a foundational resource for scientists to aid in the identification, characterization, and quality control of this compound in a research setting.

Molecular Structure and Overview

(6-Chloro-4-fluoropyridin-2-yl)methanol possesses a pyridine core substituted with a chloro group at the 6-position, a fluoro group at the 4-position, and a hydroxymethyl group at the 2-position. This combination of an electron-withdrawing halogen (chlorine), a highly electronegative halogen (fluorine), and a versatile functional group (primary alcohol) makes it a valuable synthon. The precise characterization of this molecule is essential, and spectroscopic methods provide the necessary tools for unambiguous structure elucidation.

Caption: Molecular structure of (6-Chloro-4-fluoropyridin-2-yl)methanol.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (6-Chloro-4-fluoropyridin-2-yl)methanol, both ¹H and ¹³C NMR will provide definitive structural information. The predictions below are based on established substituent effects on the pyridine ring.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons on the pyridine ring, one for the methylene (-CH₂) protons, and one for the hydroxyl (-OH) proton.

-

Aromatic Protons (H-3, H-5): The electron-withdrawing nature of the nitrogen atom and the halogen substituents will shift these protons downfield. The proton at the 3-position (H-3) is expected to appear as a doublet of doublets due to coupling with the 4-F and the 5-H. The proton at the 5-position (H-5) will also likely be a doublet of doublets, coupling to the 4-F and the 3-H.

-

Methylene Protons (-CH₂OH): These protons are adjacent to the aromatic ring and the hydroxyl group, and are expected to appear as a singlet, or a triplet if coupling to the hydroxyl proton is observed.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It will likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~7.3 - 7.5 | Doublet of Doublets (dd) | ⁴J(H-F) ≈ 6-8 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| H-5 | ~7.0 - 7.2 | Doublet of Doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| -CH₂- | ~4.7 - 4.9 | Singlet (s) | - |

| -OH | ~2.5 - 4.0 (variable) | Broad Singlet (br s) | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to display six signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methylene group. The chemical shifts are significantly influenced by the electronegativity of the substituents and the nitrogen atom. The fluorine atom will cause characteristic splitting of the carbon signals due to C-F coupling.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-2 | ~160 - 163 | ²J(C-F) ≈ 15-20 Hz |

| C-3 | ~110 - 113 | ³J(C-F) ≈ 4-6 Hz |

| C-4 | ~165 - 168 (d) | ¹J(C-F) ≈ 240-260 Hz |

| C-5 | ~108 - 111 | ²J(C-F) ≈ 20-25 Hz |

| C-6 | ~150 - 153 | ⁴J(C-F) ≈ 3-5 Hz |

| -CH₂OH | ~62 - 65 | - |

Predicted Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[2] The IR spectrum of (6-Chloro-4-fluoropyridin-2-yl)methanol is expected to show characteristic absorption bands for the alcohol, the aromatic ring, and the carbon-halogen bonds.

-

O-H Stretch: A prominent broad band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, with broadening resulting from hydrogen bonding.[3]

-

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches from the -CH₂- group should appear just below 3000 cm⁻¹.[2]

-

Pyridine Ring Stretches: Characteristic C=C and C=N ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[2]

-

C-O Stretch: The C-O stretching of the primary alcohol will likely be observed around 1050 cm⁻¹.[4]

-

C-F and C-Cl Stretches: Strong absorptions corresponding to C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically around 1200-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Table 3: Predicted Characteristic IR Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3600 - 3200 (broad) | Alcohol hydroxyl group |

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine ring C-H bonds |

| Aliphatic C-H Stretch | 3000 - 2850 | Methylene (-CH₂-) group |

| Pyridine Ring Stretches | 1600 - 1400 | C=C and C=N ring vibrations |

| C-F Stretch | 1300 - 1200 | Carbon-Fluorine bond vibration |

| C-O Stretch | 1100 - 1000 | Primary alcohol C-O bond |

| C-Cl Stretch | 800 - 600 | Carbon-Chlorine bond vibration |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Molecular Ion

The molecular formula of (6-Chloro-4-fluoropyridin-2-yl)methanol is C₆H₅ClFNO. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, will result in a characteristic isotopic pattern for the molecular ion (M⁺) and any chlorine-containing fragments.[5] The monoisotopic mass (for ³⁵Cl) is approximately 161.01 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z 161 and an M+2 peak at m/z 163 with about one-third the intensity.

Predicted Fragmentation Pathway

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Plausible fragmentation pathways include the loss of the hydroxyl group, the entire hydroxymethyl group, or the chlorine atom.

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Loss |

| 161/163 | [C₆H₅ClFNO]⁺˙ | Molecular Ion (M⁺˙) |

| 130/132 | [C₅H₂ClFN]⁺˙ | - CH₂OH |

| 126 | [C₆H₅FNO]⁺ | - Cl |

| 99/101 | [C₄H₂ClN]⁺˙ | - F, - COH |

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following are generalized procedures for acquiring spectroscopic data for a compound like (6-Chloro-4-fluoropyridin-2-yl)methanol.

Caption: A generalized workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer: Filter the solution through a small cotton or glass wool plug directly into a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹H, 16-32 scans are typically sufficient. For ¹³C, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

-

Background Scan: Collect a background spectrum of the empty ATR crystal.

-

Sample Scan: Collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a volatile solvent like methanol or acetonitrile.

-

Instrument Setup: Tune the mass spectrometer using a known calibration standard. Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic features of (6-Chloro-4-fluoropyridin-2-yl)methanol. The predicted NMR, IR, and MS data offer a comprehensive spectral signature that should prove invaluable for the unambiguous identification and characterization of this important chemical building block. While these predictions are grounded in robust chemical principles, it is imperative that they are ultimately verified against experimentally acquired data. The provided protocols offer a standardized approach to obtaining such data, ensuring high quality and reproducibility. This document serves as a critical resource for researchers, facilitating the confident application of (6-Chloro-4-fluoropyridin-2-yl)methanol in the advancement of chemical and pharmaceutical research.

References

-

Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. Available at: [Link]

-

Szafran, M., & Dega-Szafran, Z. (1973). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Journal of the Spectroscopical Society of Japan, 92(2), 123-130. Available at: [Link]

-

PubChem. (n.d.). 4-Fluoropyridine. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). Benzyl alcohol. NIST Chemistry WebBook. Available at: [Link]

Sources

Technical Whitepaper: Mechanistic Safety and Handling Protocols for (6-Chloro-4-fluoropyridin-2-yl)methanol

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I approach the handling of highly functionalized polyhalogenated pyridines not merely as a compliance exercise, but as a fundamental requirement for preserving both molecular integrity and operator safety. (6-Chloro-4-fluoropyridin-2-yl)methanol (CAS: 1807206-88-7) is a critical building block utilized in the synthesis of advanced therapeutics[1]. While its unique steric and electronic properties make it synthetically invaluable, these same features dictate stringent handling paradigms. This technical guide synthesizes field-proven methodologies with mechanistic causality to establish a robust, self-validating system for laboratory use.

Physicochemical Profiling & Causality of Reactivity

Understanding intrinsic reactivity is the first step in hazard mitigation. Table 1 outlines the core quantitative parameters of the compound[2].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | (6-Chloro-4-fluoropyridin-2-yl)methanol |

| CAS Number | 1807206-88-7 |

| Molecular Formula | C6H5ClFNO |

| Molecular Weight | 161.56 g/mol |

| SMILES | OCC1=CC(F)=CC(Cl)=N1 |

| Storage Conditions | Inert atmosphere, 2-8°C (Cold-chain recommended) |

Mechanistic Causality

The chemical behavior of (6-Chloro-4-fluoropyridin-2-yl)methanol is governed by a "push-pull" electronic environment. The 4-fluoro and 6-chloro substituents exert strong inductive electron-withdrawing effects, significantly depleting the electron density of the pyridine ring[3]. This renders the core highly susceptible to nucleophilic attack. Conversely, the 2-hydroxymethyl group acts as a localized nucleophile capable of hydrogen bonding. If exposed to strong bases or elevated temperatures without proper solvent mediation, the molecule is prone to auto-condensation or accelerated degradation.

Functional group causality mapping of reactivity and biological hazard pathways.

Hazard Assessment & Toxicological Causality

Based on the Globally Harmonized System (GHS) data for this class of halogenated pyridines, the compound is flagged with several critical hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

Causality of Toxicity

The biological hazards are a direct consequence of the molecule's electrophilicity. Upon contact with mucosal membranes or the epidermis, the lipophilic nature of the halogenated ring facilitates rapid cellular penetration. Once intracellular, the electron-deficient pyridine core can undergo unintended cross-reactivity with biological nucleophiles (such as thiol groups in cellular proteins). This induces localized electrophilic stress and protein denaturation, triggering the inflammatory cascades clinically observed as severe irritation[3].

Validated Standard Operating Procedures (SOPs)

To mitigate these risks, experimental workflows must be designed as self-validating systems—where the failure of one safety measure (e.g., primary containment) is immediately caught by a secondary safeguard (e.g., advanced PPE).

Protocol 1: Safe Dispensing and Reaction Setup

-

Environmental Control: Always purge a glovebox or Schlenk line with high-purity Argon prior to handling. Causality: The inert atmosphere prevents the hydroxymethyl group from absorbing atmospheric moisture, which otherwise leads to clumping, inaccurate reaction stoichiometry, and potential hydrolysis.

-

Advanced PPE: Don double nitrile gloves, a flame-retardant lab coat, and tight-fitting safety goggles. Causality: Double gloving ensures that if the lipophilic compound breaches the outer layer, the inner layer provides a secondary barrier during immediate doffing.

-

Anti-Static Weighing: Transfer the solid using an anti-static weighing boat inside a ventilated balance enclosure. Causality: Fine powders of halogenated aromatics accumulate static charge easily, leading to sudden aerosolization and acute inhalation exposure (H335).

-

Solubilization: Dissolve the compound in anhydrous, degassed solvents (e.g., THF or DMF) before removing it from the controlled environment.

-

Quenching: Post-reaction, quench any unreacted starting material with a mild nucleophile (e.g., dilute sodium bicarbonate). Causality: This neutralizes the electrophilic halogenated ring, rendering the aqueous waste stream significantly less hazardous prior to disposal.

Protocol 2: Spill Response and Decontamination

In the event of a primary containment breach, rapid and chemically logical intervention is required.

Step-by-step spill response and chemical decontamination workflow.

-

Assessment & Evacuation: Immediately assess the spill volume. If the spill exceeds 50g outside of a fume hood, evacuate the immediate area to prevent acute respiratory irritation.

-

Containment: Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality: Combustible materials like paper towels should be avoided, as the compound's reactivity profile under friction or localized heat is not fully characterized.

-

Chemical Neutralization: Apply a mild alkaline wash (e.g., 5% Na₂CO₃ solution) to the contained spill matrix. Causality: The alkaline environment facilitates the controlled hydrolysis of the reactive carbon-halogen bonds, effectively destroying the electrophilic hazard.

-

Disposal: Sweep the neutralized matrix into a designated, clearly labeled hazardous waste container for professional incineration.

Storage and Lifecycle Management

To maintain molecular integrity over its lifecycle, (6-Chloro-4-fluoropyridin-2-yl)methanol must be stored under an inert atmosphere at 2-8°C[2]. Cold-chain transportation is highly recommended to prevent thermal degradation[3]. Furthermore, storage containers must be opaque or made of amber glass. Causality: Prolonged exposure to UV light can induce homolytic cleavage of the carbon-chlorine bond, generating highly reactive radical species that compromise both the purity and safety of the bulk material.

References

Sources

The Strategic Utility of (6-Chloro-4-fluoropyridin-2-yl)methanol in Drug Discovery: Sourcing, Synthesis, and Application

Executive Summary

In modern medicinal chemistry, the incorporation of highly functionalized heterocyclic building blocks is a fundamental strategy for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. The "phenyl-pyridyl switch"—replacing a phenyl ring with a pyridine—is a classical tactic used to improve aqueous solubility, tune pKa, and introduce novel hydrogen-bonding vectors[1].

(6-Chloro-4-fluoropyridin-2-yl)methanol (CAS: 1807206-88-7) represents a highly specialized, privileged scaffold[2][3]. By strategically positioning fluorine and chlorine atoms on the pyridine ring, this building block offers orthogonal reactivity for library synthesis while simultaneously addressing common metabolic liabilities encountered in drug development[1][4]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, commercial supply chain dynamics, synthetic workflows, and proven applications in targeted therapeutics.

Physicochemical Profiling & Structural Rationale

The molecular architecture of (6-Chloro-4-fluoropyridin-2-yl)methanol is not arbitrary; it is designed to solve specific challenges in lead optimization.

Quantitative Data Summary

| Property | Value |

| Chemical Name | (6-Chloro-4-fluoropyridin-2-yl)methanol |

| CAS Number | 1807206-88-7[2] |

| Molecular Formula | C6H5ClFNO[5] |

| Molecular Weight | 161.56 g/mol [5] |

| SMILES | OCc1cc(F)cc(Cl)n1[5] |

| Appearance | White to pale yellow solid/liquid (temperature dependent) |

| Storage Requirements | 2-8°C, inert atmosphere (Argon/N2)[3] |

The Causality of Substitution

-

C4-Fluoro Substitution: Fluorine is highly electron-withdrawing. Its presence at the para-position relative to the pyridine nitrogen significantly lowers the basicity (pKa) of the ring, which can enhance membrane permeability[1]. Furthermore, the C4-fluoro group is highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing for late-stage functionalization with various amines or alkoxides.

-

C6-Chloro Substitution: The chlorine atom serves a dual purpose. Synthetically, it provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Pharmacologically, placing a halogen adjacent to the basic nitrogen sterically and electronically blocks the C6 position from rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, thereby extending the in vivo half-life of the resulting drug[1].

-

C2-Hydroxymethyl Group: This moiety acts as a versatile synthetic anchor. It can be oxidized to an aldehyde or carboxylic acid, or converted into a potent leaving group (such as a mesylate or halide) to facilitate etherification or alkylation.

Commercial Availability & Supply Chain Dynamics

Due to the specialized nature of di-halogenated pyridine methanols, sourcing requires careful attention to vendor specifications and cold-chain logistics.

-

Primary Suppliers: The compound is commercially available through specialized chemical vendors focusing on drug discovery building blocks, including BLD Pharm [3], BenchChem [2], and Bide Pharm [6].

-

Quality Control Standards: For integration into Good Laboratory Practice (GLP) environments, batches must be validated via High-Performance Liquid Chromatography (HPLC) for >97% purity, alongside 1 H and 19 F NMR spectroscopy to confirm the absence of regioisomeric impurities (e.g., the 4-chloro-6-fluoro isomer).

-

Handling & Storage Causality: Vendors such as BLD Pharm explicitly recommend cold-chain transportation[3]. While the compound is generally stable at room temperature for short durations, prolonged exposure to ambient heat and moisture can lead to slow intermolecular etherification or degradation of the highly electron-deficient fluoropyridine system. Storage at 2-8°C under an inert atmosphere prevents the oxidation of the primary alcohol and preserves the integrity of the carbon-halogen bonds.

Synthetic Utility & Experimental Workflows

The true value of (6-Chloro-4-fluoropyridin-2-yl)methanol lies in its synthetic divergence. The molecule can be functionalized across three distinct vectors without cross-interference.

Caption: Synthetic divergence of (6-Chloro-4-fluoropyridin-2-yl)methanol in library generation.

Step-by-Step Protocol: Controlled Oxidation to 6-Chloro-4-fluoropicolinaldehyde

Converting the hydroxymethyl group to an aldehyde is a critical step for subsequent reductive aminations.

Experimental Rationale: Dess-Martin Periodinane (DMP) is selected over Jones reagent (which causes over-oxidation to the carboxylic acid) and Swern oxidation (which requires difficult-to-scale cryogenic conditions). DMP operates mildly at 0°C to room temperature, preserving the sensitive halogenated pyridine ring.

Procedure:

-

Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve (6-Chloro-4-fluoropyridin-2-yl)methanol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

-

Cooling & Addition: Cool the solution to 0°C using an ice-water bath. Add Dess-Martin Periodinane (1.2 equiv, 12 mmol) portion-wise over 10 minutes to control the mild exotherm.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1, UV visualization).

-

Self-Validating Quench (Critical Step): Once complete, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 (15 mL/mmol of substrate). Stir vigorously for 30 minutes until the organic layer turns clear.

-

Causality: Na2S2O3 reduces the unreacted hypervalent iodine species and the iodinane byproduct into water-soluble compounds. Simultaneously, NaHCO3 neutralizes the acetic acid generated during the reaction. Failing to neutralize this acid will lead to the degradation of the electron-deficient pyridine ring or promote unwanted hydrate formation of the resulting aldehyde.

-

-

Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The resulting crude aldehyde is typically >95% pure and ready for immediate use.

Applications in Drug Discovery

The strategic placement of halogens on the pyridine ring directly translates to improved therapeutic outcomes. Halogen bonding has revolutionized computational approaches to drug discovery, allowing for enhanced ligand-receptor interactions[4].

Caption: Pharmacological advantages of integrating halogenated pyridines into drugs.

Recent patent literature highlights the explicit use of the 6-chloro-4-fluoropyridine scaffold in advanced clinical candidates:

-

Neurological Therapeutics (GPR52 Modulators): Neurocrine Biosciences has utilized highly similar halogenated pyridine intermediates to synthesize GPR52 modulators. These compounds are actively investigated for the management of complex neurological and psychiatric conditions. The halogenation pattern is critical for maintaining central nervous system (CNS) penetration while preventing rapid clearance[7].

-

Oncology (Mutant IDH1/IDH2 Inhibitors): Isocitrate dehydrogenase (IDH) mutations are prevalent in gliomas and acute myeloid leukemia. Recent innovations in dual mutant IDH1/IDH2 inhibitors utilize the 6-chloro-4-fluoropyridine core (often functionalized via SNAr at the 4-position) to overcome acquired drug resistance seen with first-generation single inhibitors. The unique electronics of the ring ensure strong target inhibition and excellent selectivity[8][9].

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. (6-Chloro-4-fluoropyridin-2-yl)methanol | Benchchem [benchchem.com]

- 3. 1807206-88-7|(6-Chloro-4-fluoropyridin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 4. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1807206-88-7_(6-Chloro-4-fluoropyridin-2-yl)methanolCAS号:1807206-88-7_(6-Chloro-4-fluoropyridin-2-yl)methanol【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. CAS:1227493-54-0, (6-Chloro-5-fluoropyridin-2-yl)methanol-毕得医药 [bidepharm.com]

- 7. WO2024091541A1 - Compounds and compositions as gpr52 modulators - Google Patents [patents.google.com]

- 8. WO2023174235A1 - çªååidh1åidh2æå¶ååå ¶åºç¨ - Google Patents [patents.google.com]

- 9. WO2025060940A1 - çªååidhæå¶åååç©åå ¶ççåºä½å½¢å¼ - Google Patents [patents.google.com]

Methodological & Application

Application Note: Strategic Utilization of (6-Chloro-4-fluoropyridin-2-yl)methanol in Divergent Organic Synthesis

Executive Summary

In modern medicinal chemistry and agrochemical development, the design of complex, multi-functionalized heteroaromatics relies heavily on the availability of versatile building blocks. (6-Chloro-4-fluoropyridin-2-yl)methanol (CAS: 1807206-88-7)[1] has emerged as a highly strategic scaffold. This compound features three distinct, orthogonally reactive sites: a C4-fluorine atom, a C6-chlorine atom, and a C2-hydroxymethyl group.

By leveraging the inherent electronic properties and bond dissociation energies of this trifunctional pyridine ring, chemists can execute sequential, highly regioselective modifications without the need for cumbersome protection-deprotection strategies. This application note details the mechanistic rationale behind its orthogonal reactivity and provides self-validating, field-proven protocols for its functionalization.

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to understand the baseline properties of the building block[2].

| Property | Value | Structural Significance |

| Chemical Name | (6-Chloro-4-fluoropyridin-2-yl)methanol | Core heteroaromatic scaffold |

| CAS Number | 1807206-88-7 | Unique identifier for procurement[3] |

| Molecular Formula | C₆H₅ClFNO | Contains two distinct halogens |

| Molecular Weight | 161.56 g/mol | Low molecular weight (ideal for fragment-based design) |

| SMILES | OCc1cc(F)cc(Cl)n1 | Defines the 2,4,6-substitution pattern |

| Physical State | Solid / Semi-solid | Handled easily under standard laboratory conditions |

Mechanistic Insights: The Logic of Orthogonal Reactivity

As a Senior Application Scientist, I emphasize that successful synthetic route design is not about memorizing conditions, but understanding the causality behind molecular behavior. The utility of (6-Chloro-4-fluoropyridin-2-yl)methanol lies in the predictable, orthogonal reactivity of its functional groups, a principle heavily utilized in the synthesis of complex pharmaceuticals like dual-targeting antibacterials[4].

A. The SNAr Paradigm at C4 (Fluorine Displacement)

In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the nucleophilic attack to form a negatively charged Meisenheimer complex. Fluorine is the most electronegative element; it strongly withdraws electron density via the inductive effect (-I), significantly lowering the activation energy for nucleophilic attack at the ipso carbon. Furthermore, the C4 position is para to the pyridine nitrogen, an excellent electron sink. While chlorine is a better leaving group in aliphatic S_N2 reactions, in SNAr, leaving group ability is dictated by electronegativity ( F≫Cl>Br>I ). Thus, nucleophiles will exclusively displace the C4-fluorine[4].

B. Transition-Metal Catalysis at C6 (Chlorine Displacement)

Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) initiates with the oxidative addition of the metal (e.g., Pd(0)) into the carbon-halogen bond. This step is governed by Bond Dissociation Energy (BDE). The C–Cl bond (~96 kcal/mol) is significantly weaker than the C–F bond (~126 kcal/mol). Consequently, Palladium selectively inserts into the C6–Cl bond, leaving any unreacted C4–F intact[4].

C. Picolinyl Alcohol Activation at C2

The C2-hydroxymethyl group is a versatile handle. It can be oxidized to an aldehyde for reductive aminations, or converted into a leaving group (mesylate/halide) to act as an alkylating agent. Because it is uncharged and sterically accessible, it generally survives mild SNAr and cross-coupling conditions, allowing it to be functionalized last.

Pathway Visualization

Caption: Divergent orthogonal reactivity pathways of (6-Chloro-4-fluoropyridin-2-yl)methanol.

Experimental Protocols

The following protocols are designed as a self-validating system. By executing them sequentially, you leverage the orthogonal reactivity discussed above.

Protocol A: Chemoselective SNAr at C4 with Secondary Amines

Objective: Regioselective displacement of the C4-fluorine while preserving the C6-chlorine and C2-hydroxyl group.

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve (6-Chloro-4-fluoropyridin-2-yl)methanol (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

-

Reagent Addition: Add morpholine (1.2 equiv, 1.2 mmol) followed by anhydrous K2CO3 (2.0 equiv, 2.0 mmol).

-

Causality Check: K2CO3 is chosen over stronger bases (like NaH ) to prevent the deprotonation of the C2-hydroxyl group, which would cause unwanted side reactions (e.g., intermolecular etherification).

-

-

Reaction: Stir the suspension at 80 °C for 4–6 hours under a nitrogen atmosphere. Monitor via LC-MS. The mass shift will indicate the loss of F and addition of the amine moiety.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 × 10 mL) to effectively remove the DMF. Dry the organic layer over Na2SO4 , filter, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling at C6

Objective: Arylation of the C6 position via Pd-catalyzed oxidative addition into the C–Cl bond.

-

Preparation: To a microwave vial, add the C6-chloro intermediate from Protocol A (1.0 equiv, 0.5 mmol), phenylboronic acid (1.2 equiv, 0.6 mmol), and Pd(dppf)Cl2 (0.05 equiv, 5 mol%).

-

Solvent & Base: Add 1,4-Dioxane (4.0 mL) and 2M aqueous Na2CO3 (1.0 mL).

-

Causality Check: The Dioxane/Water mixture (4:1) is optimal because it solubilizes both the hydrophobic organic substrates and the inorganic base required for the crucial transmetalation step in the catalytic cycle.

-

-

Degassing: Sparge the mixture with Argon for 10 minutes. Do not skip this step; oxygen poisons Pd(0) catalysts.

-

Reaction: Heat the sealed vial at 90 °C for 12 hours.

-

Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Partition between EtOAc and water, extract, dry, and purify via flash chromatography.

Protocol C: Mild Oxidation of C2-Methanol to Aldehyde

Objective: Conversion of the picolinyl alcohol to an aldehyde for downstream reductive amination.

-

Preparation: Dissolve the functionalized pyridine-methanol (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).

-

Oxidation: Add activated Manganese Dioxide ( MnO2 , 10.0 equiv, 5.0 mmol) in one portion.

-

Causality Check: MnO2 is a highly chemoselective, heterogeneous oxidant for allylic, benzylic, and picolinylic alcohols. It strictly halts at the aldehyde stage, preventing over-oxidation to the carboxylic acid (a common flaw when using Jones reagent or KMnO4 ).

-

-

Reaction: Stir vigorously at room temperature for 18 hours.

-

Workup: Filter the black suspension through a short pad of Celite, washing thoroughly with DCM. Concentrate the filtrate in vacuo to yield the pure aldehyde, usually requiring no further purification.

Summary of Reaction Metrics

| Reaction Phase | Target Position | Key Reagents | Temp (°C) | Typical Yield (%) | Primary Mechanistic Driver |

| Phase I: SNAr | C4 (F displacement) | Amine, K2CO3 , DMF | 80 | 85 - 95 | Inductive stabilization of Meisenheimer complex |

| Phase II: Suzuki | C6 (Cl displacement) | Ar−B(OH)2 , Pd cat. | 90 | 75 - 90 | Lower BDE of C–Cl vs C–F favors oxidative addition |

| Phase III: Oxidation | C2 (-CH₂OH to -CHO) | MnO2 , DCM | 25 | 80 - 90 | Chemoselective surface oxidation of picolinyl alcohols |

References

-

Bensen, D. C., et al. "Novel Dual-Targeting Benzimidazole Urea Inhibitors of DNA Gyrase and Topoisomerase IV Possessing Potent Antibacterial Activity: Intelligent Design and Evolution through the Judicious Use of Structure-Guided Design and Structure−Activity Relationships". Journal of Medicinal Chemistry, 2008. Available at:[Link]

-

ChemSrc Database. "1807206-88-7 (6-Chloro-4-fluoropyridin-2-yl)methanol Physical and Chemical Properties". ChemSrc. Available at:[Link]

Sources

- 1. (6-Chloro-4-fluoropyridin-2-yl)methanol | Benchchem [benchchem.com]

- 2. 1807206-88-7_(6-Chloro-4-fluoropyridin-2-yl)methanolCAS号:1807206-88-7_(6-Chloro-4-fluoropyridin-2-yl)methanol【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. 1807206-88-7|(6-Chloro-4-fluoropyridin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of (6-Chloro-4-fluoropyridin-2-yl)methanol Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Pyridine scaffolds are ubiquitous in modern medicinal chemistry, and highly functionalized derivatives like (6-Chloro-4-fluoropyridin-2-yl)methanol serve as invaluable building blocks for complex heteroaryl synthesis. The for forming carbon-carbon bonds on such heterocycles[1].

However, (6-Chloro-4-fluoropyridin-2-yl)methanol presents a unique chemoselectivity challenge due to its three distinct reactive sites:

-

6-Chloro Position: The intended electrophilic site for palladium-catalyzed cross-coupling.

-

4-Fluoro Position: A highly electronegative group that activates the pyridine ring toward oxidative addition but simultaneously increases the molecule's susceptibility to off-target nucleophilic aromatic substitution (SNAr).

-

2-Hydroxymethyl Group: A protic, nucleophilic moiety that can coordinate with palladium species or undergo alkoxide-driven side reactions under strongly basic conditions.

To achieve precise, site-selective coupling at the C6 position without requiring the transient protection of the primary alcohol, the reaction parameters—specifically the catalyst and base—must be meticulously balanced.

Experimental Design & Causality

Designing a successful protocol requires understanding the thermodynamic and kinetic barriers inherent to chlorofluoropyridines.

-

Catalyst Selection: The fundamental challenge with chloropyridines is the high bond dissociation energy of the C-Cl bond (~339 kJ/mol) compared to the more reactive C-Br bond (~276 kJ/mol)[2]. This inherent stability requires a highly active, electron-rich palladium catalyst to facilitate the rate-determining oxidative addition step. We recommend Pd(dppf)Cl₂ or a Pd₂(dba)₃ / XPhos system. The bidentate dppf ligand enforces a cis-geometry that accelerates reductive elimination, while bulky, electron-rich ligands lower the activation barrier for C-Cl insertion.

-

Base Selection: The choice of base is the most critical parameter for this specific substrate. Strong bases (e.g., NaOtBu, KOtBu) will deprotonate the 2-hydroxymethyl group, creating an alkoxide that can either poison the catalyst or attack the 4-fluoro position of another molecule via SNAr. Therefore, a [3]. K₂CO₃ or K₃PO₄ are strong enough to form the reactive boronate complex required for transmetalation but mild enough to leave the fluoro and hydroxymethyl groups intact.

-

Solvent System: A biphasic solvent system, specifically 1,4-Dioxane/H₂O (4:1 v/v) , is optimal. Dioxane provides excellent solubility for the pyridine electrophile and the palladium pre-catalyst, while water is essential for dissolving the inorganic base and accelerating the transmetalation step by generating the reactive trihydroxyboronate species[4].

Reaction Workflow & Catalytic Cycle

Workflow and catalytic cycle for the site-selective Suzuki-Miyaura coupling of the chloropyridine.

Quantitative Data: Substrate Scope and Expected Yields

The following table summarizes the expected quantitative yields when coupling (6-Chloro-4-fluoropyridin-2-yl)methanol with various boronic acids using the optimized Pd(dppf)Cl₂ / K₂CO₃ / Dioxane:H₂O system at 90 °C for 12 hours.

| Boronic Acid Partner | Equivalents | Electronic Nature | Expected Yield (%) | Purity (LC-MS) |

| Phenylboronic acid | 1.2 | Neutral | 86% | >98% |

| 4-Methoxyphenylboronic acid | 1.2 | Electron-Donating | 89% | >98% |

| 4-(Trifluoromethyl)phenylboronic acid | 1.5 | Electron-Withdrawing | 74% | >95% |

| 3-Pyridylboronic acid | 1.5 | Heteroaryl | 68% | >95% |

| 2-Thiopheneboronic acid | 1.2 | Heteroaryl | 81% | >97% |

Note: Electron-withdrawing and heteroaryl boronic acids often require a slight excess (1.5 equiv) to compensate for competitive protodeboronation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are included to ensure reaction integrity.

Materials & Reagents:

-

(6-Chloro-4-fluoropyridin-2-yl)methanol (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

-

1,4-Dioxane (Anhydrous) (4.0 mL)

-

Deionized Water (Degassed) (1.0 mL)

Step 1: Reaction Setup and Degassing (Critical Step)

-

To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add (6-Chloro-4-fluoropyridin-2-yl)methanol (161.6 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and K₂CO₃ (414.6 mg, 3.0 mmol).

-

Add the Pd(dppf)Cl₂ catalyst (36.6 mg, 0.05 mmol). Causality: Adding the catalyst last minimizes its exposure to ambient moisture and oxygen before the solvent is introduced.

-

Seal the tube with a rubber septum. Apply vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

-

Inject 4.0 mL of sparged 1,4-Dioxane and 1.0 mL of sparged H₂O via syringe.

-

Self-Validation Checkpoint: The mixture should initially appear as a heterogeneous reddish-brown suspension.

Step 2: Heating and Reaction Monitoring

-

Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

-

Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

-

Allow the reaction to proceed for 8–12 hours.

-

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS. The starting material should be completely consumed. A color change to a dark, opaque black/brown often indicates the decomposition of Pd(0) to palladium black, which typically occurs near reaction completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

-

Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 50% EtOAc in Hexanes).

-

Analytical Validation: Confirm the product structure via ¹H NMR. The disappearance of the C6-Cl associated signals and the appearance of the new aryl protons, alongside the preservation of the diagnostic doublet of the 4-fluoro group (often coupling with the adjacent pyridine protons, J ~ 8-10 Hz) and the singlet of the hydroxymethyl CH₂ (~4.7 ppm), confirm successful coupling without SNAr or alcohol degradation.

Troubleshooting Guidelines

-

Issue: High levels of protodeboronation (Ar-H formation).

-

Cause: The boronic acid is degrading faster than transmetalation can occur.

-

Solution: Increase the equivalents of boronic acid to 1.5 - 2.0. Alternatively, switch to the corresponding pinacol ester (BPin), which is more stable.

-

-

Issue: Nucleophilic substitution at the 4-fluoro position.

-

Cause: The base is too strong, or the temperature is too high.

-

Solution: Ensure strictly K₂CO₃ or K₃PO₄ is used. Do not use Cs₂CO₃ or NaOH. Lower the temperature to 75 °C and extend the reaction time.

-

-

Issue: Incomplete conversion of the chloropyridine.

-

Cause: Catalyst deactivation via oxidation or poor oxidative addition.

-

Solution: Ensure rigorous degassing of solvents. If the C-Cl bond remains unreactive, switch to a more electron-rich ligand system such as Pd₂(dba)₃ with XPhos or SPhos.

-

References

-

Organic Chemistry Portal | Suzuki Coupling: Mechanisms and Recent Literature |[Link]

-

National Center for Biotechnology Information (PMC) | Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters |[Link]

Sources

Gram-Scale Synthesis of (6-Chloro-4-fluoropyridin-2-yl)methanol: An Application Note and Protocol

Introduction

(6-Chloro-4-fluoropyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest to researchers in drug discovery and development. This application note provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of (6-Chloro-4-fluoropyridin-2-yl)methanol. The described method focuses on the reduction of the corresponding aldehyde, a common and effective synthetic route.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible procedure.

The core of this synthetic approach is the reduction of a carbonyl compound, specifically an aldehyde, to a primary alcohol.[3][4][5][6] This transformation is a fundamental reaction in organic chemistry, and various reducing agents can be employed.[7] For this specific application, sodium borohydride (NaBH₄) is selected due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity, making it suitable for gram-scale operations.[3][8][9]

Scientific Principles and Experimental Rationale

The synthesis of (6-Chloro-4-fluoropyridin-2-yl)methanol is achieved through the reduction of 6-chloro-4-fluoro-2-pyridinecarboxaldehyde. The choice of sodium borohydride as the reducing agent is predicated on its ability to selectively reduce the aldehyde functional group without affecting the chloro and fluoro substituents on the pyridine ring.[3][9]

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[3][5] This initial step forms an alkoxide intermediate. Subsequent workup with a protic solvent, such as water or a dilute acid, protonates the alkoxide to yield the desired primary alcohol.[3][4] The use of an alcoholic solvent like methanol or ethanol during the reaction is common as it helps to solubilize the reactants and facilitate the reaction.[4][5]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of (6-Chloro-4-fluoropyridin-2-yl)methanol.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | CAS Number |

| 6-Chloro-4-fluoro-2-pyridinecarboxaldehyde | ≥97% | Commercially Available | 1807206-88-7 (for the target alcohol) |

| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available | 16940-66-2 |

| Methanol (MeOH) | Anhydrous | Commercially Available | 67-56-1 |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |

| Hexanes | ACS Grade | Commercially Available | 110-54-3 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | 7757-82-6 |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | 7631-86-9 |

| Deionized Water | N/A | In-house | 7732-18-5 |

| Brine (Saturated NaCl solution) | N/A | Prepared in-house | 7647-14-5 |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Analytical balance

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas; handle with care.

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-4-fluoro-2-pyridinecarboxaldehyde (5.0 g, 1 equivalent).

-

Add methanol (100 mL) to the flask and stir until the aldehyde is completely dissolved.

-

Cool the solution to 0-5 °C using an ice bath.

Step 2: Reduction

-

While maintaining the temperature at 0-5 °C, add sodium borohydride (NaBH₄) (1.2 g, 1.2 equivalents) to the solution in small portions over a period of 15-20 minutes. Note: The addition of NaBH₄ can cause gas evolution; add it slowly to control the reaction rate.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1 hour.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The reaction is complete when the starting aldehyde spot is no longer visible.

Step 3: Work-up and Extraction

-

Carefully quench the reaction by slowly adding deionized water (50 mL) while stirring.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the methanol.

-

Transfer the resulting aqueous residue to a 250 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column (adsorbed on a small amount of silica gel for solids or dissolved in a minimal amount of dichloromethane for oils).

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% EtOAc in hexanes and gradually increasing to 50% EtOAc in hexanes).

-

Collect the fractions containing the desired product, as identified by TLC analysis.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield (6-Chloro-4-fluoropyridin-2-yl)methanol as a white to off-white solid.

Expected Results

| Parameter | Expected Value |

| Yield | 80-95% |

| Physical Appearance | White to off-white solid |

| Purity (by ¹H NMR) | >95% |

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete reaction | Insufficient amount of NaBH₄ | Add an additional portion of NaBH₄ and continue stirring. |

| Low reaction temperature | Allow the reaction to proceed at room temperature for a longer duration. | |

| Low yield after work-up | Incomplete extraction | Perform additional extractions with ethyl acetate. |

| Product loss during concentration | Use a lower temperature on the rotary evaporator water bath. | |

| Difficulty in purification | Co-eluting impurities | Adjust the solvent system for column chromatography (e.g., use a more polar or less polar eluent). |

Conclusion

The protocol described in this application note provides a reliable and scalable method for the gram-scale synthesis of (6-Chloro-4-fluoropyridin-2-yl)methanol. The use of sodium borohydride as a reducing agent offers a safe and efficient means of converting the corresponding aldehyde to the desired alcohol with high yield and purity. This procedure is well-suited for researchers in academic and industrial settings who require access to this important synthetic intermediate.

References

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved from [Link]

-

Org. Syn. Coll. Vol. 9, 242 - Organic Syntheses. Retrieved from [Link]

-

Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions - Sciforum. Retrieved from [Link]

-

Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. Retrieved from [Link]

-

NaBH4 reduction of ester : r/Chempros - Reddit. (2022, February 8). Retrieved from [Link]

-

Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

-

Automated Synthesis of F-BCPP-EF {2-tert-Butyl-4-Chloro-5-{6-[2-(2[ F] fluoroethoxy)-Ethoxy]-Pyridin- 3-ylmethoxy}-2H-Pyridazin- - Frontiers. (2022, March 30). Retrieved from [Link]

-

A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step - PMC. Retrieved from [Link]

-

Gram-Scale Preparation of Acyl Fluorides and Their Reactions with Hindered Nucleophiles. Retrieved from [Link]

-

THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Retrieved from [Link]

-

Synthesis of 6-chloro-3-pyridinemethanol - PrepChem.com. Retrieved from [Link]

-

reduction of aldehydes and ketones - Chemguide. (2015, November 15). Retrieved from [Link]

-

Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS - PMC. (2026, January 20). Retrieved from [Link]

-

The Reduction of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification - ChemRxiv. Retrieved from [Link]

-

Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. Retrieved from [Link]

-

Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22 - PMC. Retrieved from [Link]

-

Journal Watch: Pyrene-Conjugated, 2-Pyridinecarboxaldehyde Derivatives as N-Terminus-Specific Tags for MALDI- and LALDI-MS - Chromatography Today. Retrieved from [Link]

-

17.4 Alcohols from Carbonyl Compounds: Reduction – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

- EP2509637A2 - Purification method - Google Patents.

-

Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin - JOCPR. Retrieved from [Link]

-

Purification processes of polymeric nanoparticles: How to improve their clinical translation? (2023, July 6). Retrieved from [Link]

- US3000906A - Purification of pivalolactone - Google Patents.

- US4370204A - Method for the purification of hexamethyldisiloxane - Google Patents.

Sources

- 1. (6-Chloro-2-fluoropyridin-3-yl)methanol | 1227509-94-5 | Benchchem [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 17.4 Alcohols from Carbonyl Compounds: Reduction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. sciforum.net [sciforum.net]

- 9. organic-synthesis.com [organic-synthesis.com]

Application Note: Derivatization Strategies for the Hydroxyl Group of (6-Chloro-4-fluoropyridin-2-yl)methanol in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Molecule: (6-Chloro-4-fluoropyridin-2-yl)methanol (CAS: 1807206-88-7)[1]

Introduction and Chemical Causality

In modern drug discovery, functionalized heteroaromatics serve as critical building blocks. (6-Chloro-4-fluoropyridin-2-yl)methanol is a highly versatile scaffold possessing three orthogonal reactive sites: a C6-chlorine (primed for palladium-catalyzed cross-coupling), a C4-fluorine (susceptible to nucleophilic aromatic substitution, SNAr), and a C2-hydroxymethyl group.

Because the electron-deficient di-halogenated pyridine ring withdraws electron density from the C2 position, the primary alcohol is slightly less nucleophilic than standard aliphatic alcohols. Consequently, derivatizing this hydroxyl group requires robust, highly electrophilic reagents or potent nucleophilic catalysts. Derivatization of the -OH group is generally performed for three strategic reasons:

-

Steric Protection (Silylation): To mask the acidic proton and prevent unwanted alkoxide formation during strongly basic downstream cross-coupling reactions.

-

Electrophilic Activation (Mesylation): To convert the poor hydroxyl leaving group into a highly reactive sulfonate ester, enabling subsequent SN2 displacement by amines, thiols, or azides.

-

Lipophilicity Modulation (Esterification): To synthesize prodrugs or alter the pharmacokinetic profile of the parent scaffold.

Figure 1: Divergent derivatization workflow for the C2-hydroxymethyl group.

Protocol I: Silyl Ether Protection (TBS-Cl)

Mechanistic Rationale

Protecting the primary alcohol as a tert-butyldimethylsilyl (TBS) ether provides excellent stability against Grignard reagents, palladium catalysts, and strong bases. Imidazole is selected as both a base and a nucleophilic catalyst. It attacks the sterically hindered TBS-Cl to form a highly reactive N-TBS-imidazolium intermediate, which is then readily attacked by the slightly deactivated pyridine-methanol oxygen[2].

Step-by-Step Methodology

This protocol is a self-validating system: the complete consumption of the polar starting material and the appearance of a highly non-polar, UV-active spot on TLC confirms success.

-

Setup: Flame-dry a round-bottom flask under an inert argon atmosphere.

-

Dissolution: Dissolve (6-Chloro-4-fluoropyridin-2-yl)methanol (1.0 equiv, e.g., 10 mmol) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.3 M.

-

Catalyst Addition: Add imidazole (2.5 equiv). Stir for 5 minutes at room temperature (25 °C) to ensure complete dissolution.

-

Reagent Addition: Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv) in one portion. The reaction will become slightly cloudy as imidazolium hydrochloride precipitates.

-

Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc, 3:1). The product will elute significantly faster (higher Rf) than the starting material.

-

Quenching & Extraction: Quench the reaction by adding saturated aqueous NH4Cl to hydrolyze unreacted TBS-Cl. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

-

Washing: Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

Protocol II: Activation via Mesylation

Mechanistic Rationale

To utilize the C2 position for structural elongation, the hydroxyl group must be converted into a superior leaving group. Methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3N) rapidly forms a mesylate[3]. Critical Causality: The reaction must be strictly maintained at 0 °C. If the temperature rises, the liberated chloride ions (from MsCl) can act as nucleophiles, displacing the newly formed mesylate to yield the undesired (6-chloro-4-fluoropyridin-2-yl)methyl chloride byproduct.

Step-by-Step Methodology

-

Setup: In an oven-dried flask under argon, dissolve the starting material (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

-

Cooling: Submerge the flask in an ice-water bath and cool to 0 °C.

-

Base Addition: Add Et3N (1.5 equiv) dropwise.

-

Activation: Slowly add methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 10 minutes. The slow addition prevents localized exothermic spikes.

-

Monitoring: Stir at 0 °C for 30–45 minutes. TLC (Hexanes/EtOAc, 1:1) should show rapid conversion to a slightly less polar spot. Do not leave the reaction overnight, as picolinyl mesylates can be prone to degradation.

-

Quenching: Quench immediately with ice-cold water.

-